

# (S)-1-Boc-2-Methylpiperazine: A Chiral Scaffold for Next-Generation Therapeutics

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## Compound of Interest

Compound Name: *1-Boc-2-methylpiperazine*

Cat. No.: *B053542*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

(S)-**1-Boc-2-methylpiperazine**, a chiral derivative of piperazine, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including a stereocenter adjacent to a nucleophilic nitrogen and an orthogonally protected secondary amine, provide a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview of (S)-**1-Boc-2-methylpiperazine**, including its chemical identity, physicochemical properties, synthesis, and pivotal role in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.

## Core Chemical Identifiers

The fundamental identifiers for (S)-**1-Boc-2-methylpiperazine** are essential for its accurate sourcing and application in research and development.

Identifier	Value	Source(s)
CAS Number	169447-70-5	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	200.28 g/mol	<a href="#">[2]</a>
IUPAC Name	tert-butyl (2S)-2-methylpiperazine-1-carboxylate	<a href="#">[2]</a>
Synonyms	(S)-tert-Butyl 2-methylpiperazine-1-carboxylate, (S)-N-Boc-2-methylpiperazine, (S)-1-Boc-2-methyl-piperazine	<a href="#">[1]</a>

## Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-**1-Boc-2-methylpiperazine** is crucial for its handling, reaction optimization, and formulation.

Property	Value	Source(s)
Appearance	White to off-white solid	[1]
Melting Point	34-36 °C	[3]
Boiling Point	268.7±15.0 °C (Predicted)	[3]
Density	0.997±0.06 g/cm³ (Predicted)	[3]
Solubility	Soluble in organic solvents like ethanol and methanol.	[4]
pKa	8.49±0.40 (Predicted)	[3]
SMILES	<chem>C[C@H]1CNCCN1C(=O)OC(C)C</chem>	[2]
InChIKey	DATRVIMZZZVHMP-QMMMGPOBSA-N	[2]

## Synthesis and Mechanistic Insights

The regioselective mono-N-Boc protection of (S)-2-methylpiperazine is a critical transformation that enables its use as a versatile building block. A common and efficient method involves a carefully orchestrated sequence of reactions to ensure the Boc group is introduced at the less sterically hindered N1 position.

## Experimental Protocol: Regioselective N-Boc Protection

This protocol details a widely used method for the synthesis of **(S)-1-Boc-2-methylpiperazine**.  
[5]

### Materials:

- (S)-2-methylpiperazine
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi) in hexanes

- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Water (H<sub>2</sub>O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

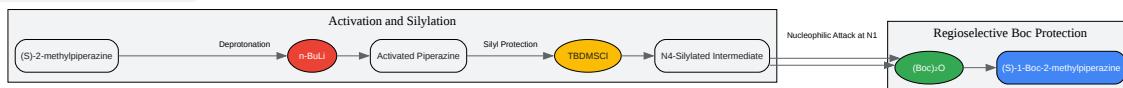
**Procedure:**

- Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF.
- Add n-butyllithium (2.0 eq) to the solution at room temperature and stir for 30 minutes.
- Add tert-butyldimethylsilyl chloride (1.0 eq) and continue stirring for 1 hour.
- Introduce di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and stir for an additional hour.
- Quench the reaction by adding water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product via flash chromatography to yield (S)-1-N-Boc-2-methylpiperazine.

## Rationale Behind the Synthetic Strategy

The success of this synthesis hinges on the strategic use of reagents to control the regioselectivity of the Boc protection.

Synthesis Workflow for (S)-1-Boc-2-methylpiperazine

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Caption: A workflow diagram illustrating the key steps in the regioselective synthesis of (S)-**1-Boc-2-methylpiperazine**.

- Role of n-Butyllithium (*n*-BuLi): The two nitrogen atoms in (S)-2-methylpiperazine have different steric environments. The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the methyl group. However, direct reaction with (Boc)<sub>2</sub>O can lead to a mixture of N1- and N4-protected products, as well as the di-protected species. The use of a strong base like *n*-BuLi deprotonates both nitrogen atoms, increasing their nucleophilicity.
- The Crucial Role of TBDMSCl: The introduction of a bulky silyl protecting group, tert-butyldimethylsilyl (TBDMs), is the key to achieving high regioselectivity. The silyl group preferentially reacts with the less sterically hindered N4-anion. This transient protection of the N4 position effectively blocks it from reacting with the subsequently added (Boc)<sub>2</sub>O. Silyl groups are known to influence reactivity and selectivity in organic synthesis, and in this case, the steric bulk of the TBDMs group directs the acylation to the desired nitrogen.[6][7]
- Regioselective Boc-protection: With the N4 position temporarily shielded, the (Boc)<sub>2</sub>O is directed to the more accessible N1 nitrogen, leading to the desired (S)-**1-Boc-2-methylpiperazine** as the major product. The subsequent aqueous workup removes the silyl protecting group.

## Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[8]</sup> The introduction of a chiral center, as in (S)-**1-Boc-2-methylpiperazine**, allows for fine-tuning of the molecule's three-dimensional structure, which can significantly enhance its binding affinity and selectivity for biological targets.<sup>[1]</sup>

## As a Chiral Building Block in CNS Drug Discovery

Piperazine derivatives are widely used in the development of drugs targeting the central nervous system due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.<sup>[9]</sup> The stereochemistry of substituents on the piperazine ring can have a profound impact on the pharmacological activity of these compounds. For instance, in the development of muscarinic M2 selective ligands, the (R)-2-methyl-substituted piperazines showed significantly enhanced levels of acetylcholine after oral administration in preclinical models, highlighting the importance of the methyl group's stereochemistry.<sup>[10]</sup>

## In the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.<sup>[10]</sup> The piperazine moiety is a common feature in many kinase inhibitors, often serving as a solvent-exposed linker that can be modified to improve physicochemical properties and target engagement.<sup>[11]</sup> The stereochemistry of substituents on the piperazine ring can influence the molecule's conformation and its interaction with the kinase active site. While specific examples directly citing the (S)-2-methylpiperazine moiety in late-stage clinical kinase inhibitors are not readily available in the public domain, the general principles of chiral recognition in drug-target interactions strongly suggest its potential for developing more selective and potent inhibitors. For example, the synthesis of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, utilizes a piperazine derivative, and its radiolabeled form has been evaluated as a PET tracer.<sup>[12]</sup>

## In the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an important therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).<sup>[13]</sup> (S)-**1-Boc-2-methylpiperazine** has been utilized in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores that act as PDE4-muscarinic antagonists.<sup>[1]</sup> The chiral methyl group in the piperazine ring can provide specific steric and electronic interactions within the PDE4 active site, contributing to the compound's potency and selectivity.

Role of (S)-1-Boc-2-methylpiperazine in SAR studies.

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Caption: A conceptual diagram illustrating the role of (S)-**1-Boc-2-methylpiperazine** in structure-activity relationship studies.

## Conclusion

(S)-**1-Boc-2-methylpiperazine** is a high-value chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and the versatility of the Boc-protected piperazine scaffold make it an indispensable tool for medicinal chemists. The ability to introduce a chiral center with a specific orientation allows for the exploration of three-dimensional chemical space, leading to the development of more potent, selective, and safer therapeutics. As the demand for novel drugs with improved pharmacological profiles continues to grow, the importance of chiral intermediates like (S)-**1-Boc-2-methylpiperazine** in the synthesis of next-generation medicines is set to increase.

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## References

- 1. nbino.com [nbino.com]
- 2. tert-Butyl (2S)-2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 10081508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-N-Boc-2-methylpiperazine | 170033-47-3 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
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